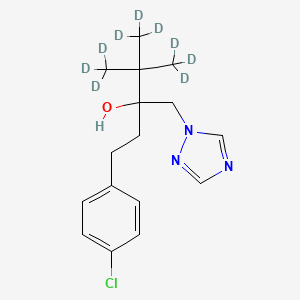

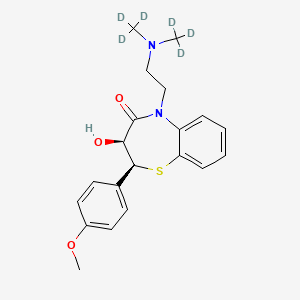

Tebuconazole-d9

Vue d'ensemble

Description

Tébuconazole-d9 est un dérivé marqué au deutérium du tébuconazole, un fongicide azolé utilisé en agriculture. Le marquage au deutérium consiste à remplacer les atomes d'hydrogène par du deutérium, un isotope stable de l'hydrogène. Cette modification est principalement utilisée à des fins de traçage et de quantification dans la recherche scientifique. Le tébuconazole lui-même est connu pour sa capacité à inhiber l'enzyme stérol 14α-déméthylase (CYP51), qui est cruciale pour la biosynthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques .

Applications De Recherche Scientifique

Tebuconazole-d9 is widely used in scientific research for various applications, including:

Mécanisme D'action

Target of Action

Tebuconazole-d9, like its parent compound Tebuconazole, is a triazole fungicide that is active against both seed and foliar fungi . Its primary target is the enzyme 14α-demethylase (CYP51) isolated from Ustilago maydis and Sorghum bicolor . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound inhibits the action of 14α-demethylase, thereby preventing the biosynthesis of ergosterol . This disruption in ergosterol production leads to changes in the fungal cell membrane’s permeability and activity, ultimately causing the death of the fungus .

Biochemical Pathways

The inhibition of 14α-demethylase by this compound affects the ergosterol biosynthesis pathway . This disruption leads to an accumulation of 14α-methyl sterols and a corresponding decrease in ergosterol within the fungal cell . The altered sterol composition disrupts the function of the fungal cell membrane, affecting its fluidity, asymmetry, and permeability . This disruption can lead to the inhibition of fungal growth and reproduction .

Pharmacokinetics

After oral administration, peak excretion rates were reached after 1.4 hours, and the mean elimination half-life was 7.8 hours . .

Result of Action

The inhibition of ergosterol biosynthesis by this compound leads to the death of the fungus, effectively controlling fungal pathogens in a range of vegetables, fruits, and crops . . For example, they show a strong ability to interfere with Cytochrome P450 enzymes, leading to endocrine-disrupting effects .

Analyse Biochimique

Biochemical Properties

Tebuconazole-d9, like its parent compound tebuconazole, interacts with various enzymes and proteins. It inhibits 14α-demethylase, an enzyme isolated from U. maydis and S. bicolor, with IC50 values of 0.05 and 0.16 nM, respectively . This interaction is crucial for its fungicidal activity as it disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Cellular Effects

This compound can influence various cellular processes. For instance, it has been observed to inhibit the androgenic effect of the androgen receptor agonist DHT . It also exhibits cytotoxic effects . In animal models, tebuconazole has been shown to induce developmental disorders, immune abnormalities, reproductive dysfunction, nephrotoxicity, and hepatotoxicity .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its interaction with the enzyme 14α-demethylase . By inhibiting this enzyme, it disrupts the biosynthesis of ergosterol, leading to the death of the fungus . It also interferes with the androgen receptor, affecting hormone signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that approximately 98% of tebuconazole was degraded within 7 days . This suggests that this compound may also exhibit similar temporal dynamics. More specific studies on this compound are needed to confirm this.

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary with dosage, similar to its parent compound tebuconazole . High doses of tebuconazole have been associated with adverse effects such as developmental disorders, immune abnormalities, and reproductive dysfunction . Specific studies on the dosage effects of this compound in animal models are currently lacking.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as tebuconazole. Studies have suggested that cytochrome P450 (CYP) and flavin-dependent monooxygenase are involved in the metabolism of tebuconazole . These enzymes could potentially interact with this compound in a similar manner.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Given its similarity to tebuconazole, it may be transported and distributed in a similar manner. Tebuconazole has been found to accumulate more in the roots than in the shoots of rice plants .

Subcellular Localization

Studies on similar triazole pesticides in rice have shown that these compounds have a higher proportion in cell walls than in cell organelles and soluble components

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

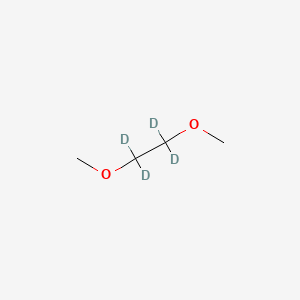

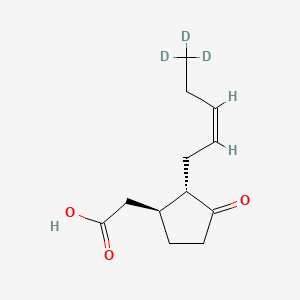

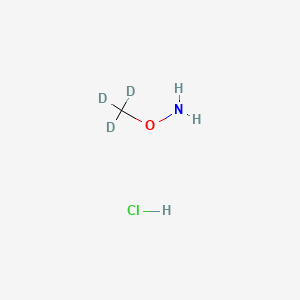

La synthèse du Tébuconazole-d9 implique plusieurs étapes, en commençant par le p-chlorobenzaldéhyde et la pinacolone comme matières premières initiales. Le processus comprend des réactions de condensation, d'hydrogénation et d'époxydation pour former l'oxyde de 2-(4-chlorobenzène éthyl)-2-tertiaire butyle. Cet intermédiaire subit ensuite une réaction d'ouverture de cycle avec du triazole sous la co-catalyse d'une amine organique et d'un éther couronne pour donner du tébuconazole . Le marquage au deutérium est obtenu en substituant les atomes d'hydrogène par du deutérium à l'aide de réactifs deutérés .

Méthodes de Production Industrielle

La production industrielle du Tébuconazole-d9 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour améliorer le rendement et la pureté, impliquant souvent des techniques de catalyse avancées et des conditions de réaction strictes pour garantir la pureté isotopique élevée du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

Tébuconazole-d9 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'introduction d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Implique l'addition d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et Conditions Courantes

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et autres agents réducteurs en conditions anhydres.

Substitution : Halogènes, nucléophiles et autres réactifs sous diverses conditions en fonction de la substitution désirée.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools deutérés .

Applications de la Recherche Scientifique

Tébuconazole-d9 est largement utilisé dans la recherche scientifique pour diverses applications, notamment :

Mécanisme d'Action

Tébuconazole-d9 exerce ses effets en inhibant l'enzyme stérol 14α-déméthylase (CYP51), qui est impliquée dans la biosynthèse de l'ergostérol, un composant vital des membranes cellulaires fongiques. En inhibant cette enzyme, Tébuconazole-d9 perturbe la production d'ergostérol, entraînant l'accumulation d'intermédiaires stéroliques toxiques et provoquant finalement la mort des cellules fongiques . Les cibles moléculaires et les voies impliquées comprennent les enzymes du cytochrome P450 et les monooxygénases dépendantes de la flavine .

Comparaison Avec Des Composés Similaires

Composés Similaires

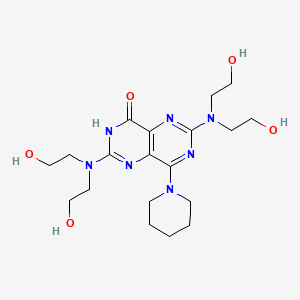

Propiconazole : Un autre fongicide triazole avec un mécanisme d'action similaire, inhibant la stérol 14α-déméthylase.

Triadiméfon : Un fongicide triazole qui cible également la biosynthèse des stérols dans les champignons.

Difénoconazole : Un fongicide triazole à large spectre avec des propriétés antifongiques similaires.

Unicité

Tébuconazole-d9 est unique en raison de son marquage au deutérium, ce qui améliore sa stabilité et permet un traçage et une quantification précis dans les études scientifiques. Ce marquage isotopique le distingue des autres composés similaires et le rend particulièrement précieux dans les applications de recherche .

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1,1,1-trideuterio-3-(1,2,4-triazol-1-ylmethyl)-2,2-bis(trideuteriomethyl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMNMQRDXWABCY-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501339966 | |

| Record name | Tebuconazole-(tert-butyl-d9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-83-6 | |

| Record name | Tebuconazole-(tert-butyl-d9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1246818-83-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)

![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)

![4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B565660.png)